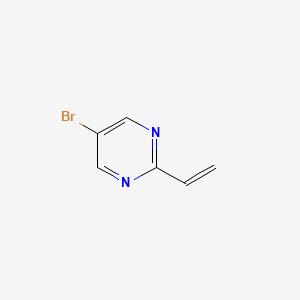

5-Bromo-2-vinylpyrimidine

Description

Significance of Pyrimidine Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that is a cornerstone of numerous biologically vital molecules, including DNA and RNA. benthamscience.com Its inherent structural features have made it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework in a variety of biologically active compounds. benthamscience.comnih.gov The synthetic versatility of the pyrimidine ring allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the creation of a vast library of derivatives with diverse pharmacological properties. mdpi.comcore.ac.uk

The broad therapeutic applications of pyrimidine-based compounds are well-documented, with examples found in treatments for cancer, infectious diseases, and metabolic disorders. mdpi.comresearchgate.net Their ability to interact with a wide range of biological targets has spurred continuous research into new synthetic methodologies and novel derivatives. mdpi.commdpi.com Pyrimidine scaffolds are integral to the development of drugs with activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. mdpi.comresearchgate.net

Strategic Importance of Halogenated and Vinyl-Substituted Pyrimidines

The introduction of halogen atoms and vinyl groups onto the pyrimidine scaffold significantly enhances its chemical reactivity and utility. Halogenated heteroaromatic compounds are crucial building blocks in the synthesis of complex natural products and pharmaceuticals. rsc.org The presence of a halogen, such as bromine, on the pyrimidine ring provides a reactive handle for various transition metal-catalyzed cross-coupling reactions. rsc.org This is particularly important for creating carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis. Electrophilic substitution reactions, including halogenation, tend to occur at the 5-position of the pyrimidine ring, which is less electron-deficient than other positions. wikipedia.org

The vinyl group, a reactive alkene functional group, opens up additional avenues for chemical modification. Vinyl-substituted N-heterocycles are valuable precursors in the synthesis of more complex molecules, including biologically active compounds. nih.gov The vinyl group can participate in various reactions, including conjugate additions and polymerization. nih.gov The reactivity of the vinyl group can be influenced by the electronic nature of the pyrimidine ring and the reaction conditions. acs.orgnih.gov For instance, in superacidic conditions, vinyl-substituted pyrimidines can undergo either conjugate addition or Markovnikov addition, depending on the position of the vinyl substituent. nih.govacs.org

Overview of 5-Bromo-2-vinylpyrimidine as a Versatile Synthetic Building Block

This compound, with its molecular formula C₇H₆BrN, combines the key features of a pyrimidine core, a bromine substituent, and a vinyl group. nih.gov This unique combination of functional groups makes it a highly versatile building block in organic synthesis. bldpharm.com The bromine atom at the 5-position can be readily displaced or utilized in cross-coupling reactions, while the vinyl group at the 2-position offers a site for polymerization or other addition reactions. cymitquimica.com

The strategic placement of the bromo and vinyl groups allows for regioselective transformations, enabling the synthesis of a wide array of more complex pyrimidine derivatives. This dual functionality is highly advantageous for constructing molecules with potential applications in medicinal chemistry and materials science. The compound serves as a key intermediate for creating novel structures with tailored electronic and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrN |

| Molecular Weight | 184.03 g/mol |

| CAS Number | 226883-52-9 |

| IUPAC Name | 5-bromo-2-ethenylpyridine |

| SMILES | C=CC1=NC=C(C=C1)Br |

| InChIKey | OQSIJBZWAMCSTN-UHFFFAOYSA-N |

| Data sourced from PubChem CID 21134411 nih.gov |

Propriétés

IUPAC Name |

5-bromo-2-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGICTBSBIWVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-vinylpyrimidine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where 5-bromo-2-aminopyridine derivatives react with boronic esters or diboron reagents (e.g., bis(pinacolato)diboron) in the presence of palladium catalysts. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or dioxane), and temperature control (60–90°C) to achieve optimal yields .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural elucidation employs a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to identify vinyl and bromine substituents.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in studies of related bromopyrimidine derivatives .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Follow protocols for brominated aromatic amines:

- Use PPE (gloves, lab coats, goggles) in fume hoods.

- Avoid inhalation/contact; store in airtight containers at 2–8°C to prevent degradation.

- Refer to safety data sheets (SDS) for acute toxicity and disposal guidelines .

Q. What purity standards and analytical methods ensure quality control in research?

- Methodological Answer : High-purity grades (≥99%) are validated via:

- HPLC with UV detection for impurity profiling.

- Elemental analysis to confirm stoichiometry.

- Melting point determination to assess crystallinity. Long-term storage in anhydrous, cool environments preserves stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

- Methodological Answer : Optimize by:

- Screening catalysts (e.g., PdCl₂(dppf)) to enhance coupling efficiency.

- Adjusting solvent polarity (e.g., DMF for electron-deficient substrates).

- Adding ligands (e.g., SPhos) to suppress homocoupling byproducts. Monitor progress via TLC/GC-MS .

Q. How do substituent variations impact the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : Substituent effects are studied via:

- Electronic modulation : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the C5 position.

- Steric effects : Bulky groups (e.g., cyclohexyl) hinder nucleophilic attack, redirecting reactivity to the vinyl moiety. Computational modeling (DFT) predicts regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Address discrepancies by:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy.

- Isotopic labeling to trace reaction pathways.

- Crystallographic refinement to confirm bond angles and torsion parameters, as applied in pyrimidine crystal structure studies .

Q. How can regioselective functionalization challenges be addressed in derivatization?

- Methodological Answer : Employ directing groups (e.g., -NH₂) to guide functionalization to specific sites. For example, amino-substituted derivatives undergo selective halogenation at C5 under mild conditions .

Q. What experimental designs evaluate the bioactivity of this compound derivatives?

- Methodological Answer : Use scaffold-hopping strategies:

- Introduce pharmacophores (e.g., trifluoromethyl groups) to enhance binding affinity.

- Conduct in vitro assays (e.g., kinase inhibition) with dose-response curves.

- Validate via molecular docking against target proteins (e.g., EGFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.